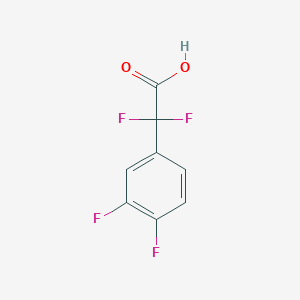

2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUJIZVSJXMXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

Oxidation: Formation of difluorophenylacetic acid derivatives.

Reduction: Formation of difluorophenylethanol or difluorobenzaldehyde.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid serves as a crucial building block in synthesizing more complex organic molecules. Its fluorine substituents can modulate the electronic properties of the resulting compounds, making them suitable for various applications in material science and pharmaceuticals.

Biology

- Biochemical Probes : The compound has been investigated as a biochemical probe due to its unique fluorine substitutions. These substitutions can enhance binding affinity to biological targets, making it useful in studying enzyme interactions and receptor activity.

- Drug Development : Preliminary studies suggest potential therapeutic properties in anti-inflammatory and anticancer applications. The fluorine atoms may influence the pharmacokinetic properties of drug candidates derived from this compound .

Medicine

- Pharmaceutical Applications : The compound has been explored for its potential in developing new pharmaceuticals. Its ability to interact with specific molecular targets suggests that it could lead to novel treatments for various diseases .

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria and fungi . This aspect is critical given the rising concern over antimicrobial resistance globally.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations compared to control groups. The selectivity index (SI) was calculated to assess cytotoxicity versus efficacy.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against resistant bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used as controls.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

3,4-Difluorophenylacetic acid: Similar structure but lacks the additional fluorine atoms on the acetic acid moiety.

2,4-Difluorophenylacetic acid: Fluorine atoms are positioned differently on the phenyl ring.

2-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of difluoro substitutions

Uniqueness

2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid is unique due to its dual fluorine substitutions on both the phenyl ring and the acetic acid moiety. This enhances its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-(3,4-Difluorophenyl)-2,2-difluoroacetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHFO

- CAS Number : 915030-48-7

- Molecular Weight : 232.17 g/mol

The presence of fluorine atoms in its structure enhances lipophilicity and may influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : The compound might act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that the compound inhibited cell growth in a dose-dependent manner in human colorectal cancer cells (HCT116) and breast cancer cells (MCF7) .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary data indicate that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .

Case Studies

-

Colorectal Cancer Study :

- Objective : To evaluate the anticancer effects of this compound.

- Methodology : HCT116 cells were treated with varying concentrations of the compound.

- Findings : A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment .

- Inflammation Model :

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-difluorophenyl)-2,2-difluoroacetic acid, and how do reaction conditions influence yield?

The synthesis of fluorinated acetic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related compound, 2-(2,3-difluorophenyl)acetic acid, is synthesized via palladium-catalyzed cross-coupling of fluorinated aryl halides with methyl acrylate, followed by hydrolysis and decarboxylation . Key variables include temperature (optimized at 80–100°C to balance reactivity and side reactions), solvent polarity (DMF or THF for solubility), and stoichiometry of fluorinated precursors. Yield improvements (from ~50% to >75%) are achieved by controlling moisture levels to prevent hydrolysis of intermediates. Safety protocols for handling fluorinated reagents (e.g., HF byproducts) must be prioritized .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : NMR is critical for confirming the positions of fluorine substituents. For 3,5-difluoro-2-hydroxybenzoic acid, chemical shifts at δ -110 to -125 ppm distinguish para/meta fluorines, while NMR resolves aromatic protons split by fluorine coupling .

- X-ray crystallography : Single-crystal analysis (e.g., for a structurally analogous benzothiazinone derivative) confirms bond angles and dihedral angles, with mean C–C bond precision of 0.003 Å . Data-to-parameter ratios >15 ensure reliability in structural assignments .

Q. What safety protocols are essential when handling this compound?

Fluorinated acetic acids require stringent precautions:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles to prevent skin/eye contact.

- Waste disposal : Segregate fluorinated waste for specialized treatment to prevent environmental release of persistent fluoroorganics .

Advanced Research Questions

Q. How can computational methods optimize the regioselectivity of fluorine substitution in this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict electrophilic aromatic substitution (EAS) sites. For 3,4-difluorophenyl derivatives, meta-directing effects of fluorine can be modeled to prioritize C2 or C5 positions. Reaction path searches, as employed by ICReDD, integrate computed activation energies with experimental validation to narrow optimal conditions (e.g., solvent dielectric constants, Lewis acid catalysts) .

Q. How should researchers address contradictions in thermodynamic data (e.g., melting points or solubility) across literature sources?

- Cross-validation : Compare experimental data with NIST Standard Reference Database entries, which provide rigorously validated thermochemical properties (e.g., boiling points, densities) .

- Reproducibility testing : Repeat measurements under controlled humidity/temperature. For example, discrepancies in melting points (e.g., 68–70°C for 3,5-difluorophenylacetic acid) may arise from polymorphism or impurities; differential scanning calorimetry (DSC) can identify phase transitions .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- pH control : Fluorinated acetic acids are prone to hydrolysis at extreme pH. Buffering near pH 6–7 (using phosphate or acetate buffers) minimizes degradation.

- Lyophilization : Freeze-drying the compound as a sodium salt enhances shelf life. For in vitro studies, co-solvents (e.g., DMSO ≤10%) improve solubility without destabilizing the carboxylate moiety .

Q. How can reaction kinetics be analyzed to elucidate the mechanism of fluorination in derivatives of this compound?

- Stopped-flow NMR : Monitor real-time fluorine incorporation rates in model reactions (e.g., electrophilic fluorination with Selectfluor®).

- Isotopic labeling : Use -labeled acetic acid to track carboxyl group participation in transition states via mass spectrometry .

Methodological Guidelines

- Synthetic reproducibility : Document all reaction parameters (e.g., argon atmosphere for moisture-sensitive steps) and validate intermediates via LC-MS .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem or ECHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.